3-Amino-4-hydroxy-N-methylbenzamide
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Overview
Description
3-Amino-4-hydroxy-N-methylbenzamide is an organic compound with the molecular formula C8H10N2O2 It is characterized by the presence of an amino group, a hydroxyl group, and a methyl-substituted benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-hydroxy-N-methylbenzamide typically involves the following steps:
Nitration: The starting material, 4-hydroxy-N-methylbenzamide, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Purification: The final product is purified through recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification steps to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amino group can be further reduced to form an amine derivative.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides can react with the amino or hydroxyl groups under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Acylated or sulfonated products.
Scientific Research Applications
3-Amino-4-hydroxy-N-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, influencing the activity of the target molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N-methylbenzamide
- 3-Hydroxy-N-methylbenzamide
- N-Methylbenzamide
Uniqueness
3-Amino-4-hydroxy-N-methylbenzamide is unique due to the presence of both an amino and a hydroxyl group on the benzamide structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds that lack one of these functional groups.
Properties
IUPAC Name |
3-amino-4-hydroxy-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10-8(12)5-2-3-7(11)6(9)4-5/h2-4,11H,9H2,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDJLXXLBONTFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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